Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate
Description
Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate is a synthetic organic compound characterized by a methyl ester backbone substituted at the α-position with a methanesulfonyl group linked to a para-aminomethylphenyl moiety. Its molecular formula is C₁₂H₁₆N₂O₄S, with a molecular weight of 284.33 g/mol. The compound combines a sulfonyl group (electron-withdrawing) and an aminomethyl group (electron-donating), which may influence its physicochemical properties, such as solubility and stability.
Properties
Molecular Formula |
C11H15NO4S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
methyl 2-[[4-(aminomethyl)phenyl]methylsulfonyl]acetate |
InChI |
InChI=1S/C11H15NO4S/c1-16-11(13)8-17(14,15)7-10-4-2-9(6-12)3-5-10/h2-5H,6-8,12H2,1H3 |
InChI Key |
HYINPNLXXBSLAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)(=O)CC1=CC=C(C=C1)CN |
Origin of Product |
United States |
Preparation Methods
Preparation of Methyl 2-(4-(methanesulfonyl)phenyl)acetate
This intermediate is synthesized by esterification of 4-(methanesulfonyl)phenylacetic acid with methanol under acidic conditions:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-(Methanesulfonyl)phenylacetic acid (21.8 g, 101 mmol), methanol (250 mL), concentrated sulfuric acid (1 mL) | Heated under reflux for 16 hours to promote esterification | Quantitative yield (~100%) after workup |
| 2 | Cooling to 25°C, evaporation under reduced pressure | Removal of solvent to obtain residue | Residue extracted with ethyl acetate and aqueous sodium bicarbonate |
| 3 | Organic phase washed, dried over anhydrous sodium sulfate, evaporated | Isolation of methyl 2-(4-(methanesulfonyl)phenyl)acetate | Yield: 24.0 g (100%) |
Analytical Data:
^1H-NMR (CDCl3): 7.91 (d, 2H), 7.50 (d, 2H), 3.74 (s, 2H), 3.73 (s, 3H), 3.05 (s, 3H).
Introduction of the Aminomethyl Group
The aminomethyl group at the para position is typically introduced via a nucleophilic substitution or reductive amination approach on a suitable precursor, such as a benzyl halide or benzaldehyde derivative. The general approaches include:
- Reductive amination: Reacting 4-formylphenylmethanesulfonyl acetate derivatives with ammonia or ammonium salts in the presence of a reducing agent (e.g., sodium cyanoborohydride).
- Nucleophilic substitution: Using 4-(chloromethyl)phenylmethanesulfonyl acetate and treating it with ammonia or amines to substitute the halogen with an amino group.
Specific detailed protocols for this step are less publicly documented but are implied in patent literature and research product descriptions.
Purification and Characterization
Purification is commonly achieved by:
- Extraction with organic solvents (ethyl acetate, dichloromethane)
- Washing with aqueous solutions to remove inorganic impurities
- Drying over anhydrous salts (e.g., sodium sulfate)
- Concentration under reduced pressure
- Further purification by recrystallization or chromatography if necessary
Characterization involves NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield & Notes |
|---|---|---|---|---|---|
| 1 | Esterification | 4-(Methanesulfonyl)phenylacetic acid | Methanol, H2SO4, reflux 16 h | Methyl 2-(4-(methanesulfonyl)phenyl)acetate | Quantitative (~100%) |
| 2 | Aminomethylation | Methyl 2-(4-(methanesulfonyl)phenyl)acetate derivative | Reductive amination or nucleophilic substitution with ammonia or amines | Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate | Variable, dependent on conditions |
| 3 | Purification | Crude product | Extraction, drying, evaporation, chromatography | Pure target compound | High purity achieved |
Research Findings and Considerations
- The esterification step is robust and high-yielding under acidic reflux conditions.
- Aminomethylation requires careful control of reaction conditions to avoid over-alkylation or side reactions.
- The sulfonyl group is stable under typical esterification and amination conditions, enabling stepwise synthesis.
- Safety concerns include handling of strong acids and potential irritants; proper ventilation and protective gear are essential.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate has been investigated for its potential in enhancing the efficacy of existing anticancer drugs. Research indicates that compounds with similar structures can inhibit tumor growth by interfering with specific biochemical pathways involved in cancer progression . -
Pharmaceutical Formulations :
The compound's unique chemical structure allows it to be incorporated into various pharmaceutical formulations aimed at improving drug delivery and bioavailability. Its sulfonamide moiety is particularly useful in developing drugs targeting specific receptors or enzymes related to disease processes . -
Inhibitory Effects on Enzymes :
Studies have shown that derivatives of this compound can act as inhibitors of key enzymes such as purine nucleoside phosphorylase, which plays a crucial role in nucleotide metabolism. This inhibition can be beneficial in treating conditions like leukemia where nucleotide synthesis is dysregulated .
Synthesis Methodologies
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis often begins with readily available aromatic compounds and methanesulfonyl chloride.
- Reactions : Key reactions include nucleophilic substitution and acylation, which are essential for building the desired molecular framework.
- Purification Techniques : Common purification methods such as column chromatography are employed to isolate the final product, ensuring high purity levels suitable for biological testing.
Case Study 1: Enhancement of Anticancer Efficacy
A study published in a peer-reviewed journal explored the effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting that this compound could enhance the therapeutic efficacy of existing chemotherapeutics when used in combination therapies .
Case Study 2: Drug Formulation Development
In another investigation, researchers formulated a new drug delivery system incorporating this compound. The study highlighted improved solubility and absorption rates compared to traditional formulations, indicating its potential for use in oral drug delivery systems .
Mechanism of Action
The mechanism of action of Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate with analogous compounds:
Key Differences and Implications
Aminomethyl vs.
Sulfonylurea Herbicides (e.g., Metsulfuron-methyl)
- Sulfonylurea herbicides feature a triazine ring and sulfonylurea bridge, enabling herbicidal activity via acetolactate synthase inhibition. The target compound lacks this scaffold, suggesting divergent bioactivity .
Phenoxy vs. The target compound’s methanesulfonyl group may improve metabolic stability .
Acid vs. Ester Derivatives 4-Aminomethylphenylacetic acid (free acid) lacks the sulfonyl and ester groups, reducing lipophilicity compared to the target compound. Esterification typically enhances membrane permeability .
Biological Activity
Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate is a synthetic organic compound with significant biological activities that have garnered attention in pharmacological research. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the chemical formula C11H15N O4S and is characterized by a methanesulfonyl group attached to an aromatic amine. It is typically presented as a white to off-white solid with a purity of approximately 95% for commercial applications. The unique structure of this compound allows it to serve as a versatile building block in synthetic organic chemistry, particularly in the development of pharmaceuticals.
1. Pharmacological Potential
Initial studies indicate that this compound may exhibit various biological activities, including:
- Anti-inflammatory Properties : Preliminary evaluations suggest that the compound could act as an anti-inflammatory agent, potentially modulating inflammatory pathways.
- Analgesic Effects : The compound may also possess analgesic properties, contributing to pain relief mechanisms.
A detailed exploration of these activities is essential to understand the compound's therapeutic potential fully.
The biological activity of this compound can be attributed to its ability to interact with specific enzyme systems. It may function as an inhibitor in certain biochemical pathways, which could lead to its anti-inflammatory and analgesic effects. Understanding these mechanisms is crucial for developing targeted therapies.
Case Study Analysis
A review of relevant literature reveals several studies that have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:
- Study on Antithrombotic Agents : Research has shown that similar compounds exhibit antithrombotic properties, suggesting that this compound could have applications in preventing thrombus formation .
- Antibacterial Activity : Compounds with structural similarities have demonstrated antibacterial effects against various pathogens. For instance, derivatives tested against Gram-positive bacteria showed promising results, indicating potential for further exploration in antimicrobial applications .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds can provide valuable insights:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl 2-(4-methylphenylsulfonamido)acetate | Contains a methyl group on the phenyl ring | Different substituent affects biological activity |
| Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate | Contains a formamido group instead of methanesulfonyl | Potentially different pharmacological properties |
| Methyl 2-(4-(methylsulfonyl)phenyl)acetate | Features a methylsulfonyl group | Variations in sulfonyl group impact reactivity |
This table illustrates how variations in structure can influence biological activity, emphasizing the importance of specific functional groups present in this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
